molecular formula C10H11NO2 B15221974 8-Hydroxy-1,2,3,4-tetrahydro-5H-benzo[b]azepin-5-one

8-Hydroxy-1,2,3,4-tetrahydro-5H-benzo[b]azepin-5-one

Cat. No.: B15221974
M. Wt: 177.20 g/mol
InChI Key: HEPPUMIXMUENOT-UHFFFAOYSA-N
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Description

8-Hydroxy-1,2,3,4-tetrahydro-5H-benzo[b]azepin-5-one is a heterocyclic compound with a seven-membered ring structure containing nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Hydroxy-1,2,3,4-tetrahydro-5H-benzo[b]azepin-5-one typically involves the cyclization of appropriate precursors. One common method includes the intramolecular Friedel-Crafts acylation of 4-chloroaniline with succinic anhydride, followed by reduction and de-ketalation under acidic conditions . Another approach involves the use of polyphosphoric acid as a catalyst for the cyclization of toluene-4-sulfonyl derivatives .

Industrial Production Methods: Industrial production methods for this compound often rely on scalable one-pot synthesis techniques. These methods are designed to maximize yield and minimize the need for intermediate purification steps, making them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 8-Hydroxy-1,2,3,4-tetrahydro-5H-benzo[b]azepin-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or quinones.

    Reduction: Reduction reactions can yield different hydroxy derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzene ring or the azepine ring.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted azepines and hydroxy derivatives, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

8-Hydroxy-1,2,3,4-tetrahydro-5H-benzo[b]azepin-5-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Hydroxy-1,2,3,4-tetrahydro-5H-benzo[b]azepin-5-one involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor antagonist, modulating various biochemical pathways. For instance, it may inhibit certain enzymes involved in metabolic processes or block receptors that mediate cellular signaling .

Comparison with Similar Compounds

Uniqueness: 8-Hydroxy-1,2,3,4-tetrahydro-5H-benzo[b]azepin-5-one is unique due to its specific hydroxy substitution, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

8-hydroxy-1,2,3,4-tetrahydro-1-benzazepin-5-one

InChI

InChI=1S/C10H11NO2/c12-7-3-4-8-9(6-7)11-5-1-2-10(8)13/h3-4,6,11-12H,1-2,5H2

InChI Key

HEPPUMIXMUENOT-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C2=C(C=C(C=C2)O)NC1

Origin of Product

United States

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